2-(2-Aminoethoxy)-3-chloropyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Biology Investigations
Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, and its derivatives are fundamental scaffolds in the realms of organic synthesis and chemical biology. fiveable.meglobalresearchonline.net Structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine possesses a conjugated system of six π-electrons, rendering it aromatic. globalresearchonline.net This nitrogen atom imparts unique characteristics, including a dipole moment and basicity (pKa of 5.2), allowing it to function as a Lewis base and nucleophile in various chemical reactions. fiveable.menumberanalytics.com
The versatility of pyridine derivatives is evident in their widespread presence in numerous biologically active compounds, including pharmaceuticals and natural products. numberanalytics.com Many drugs, such as those with antihistaminic, anti-inflammatory, and anticancer properties, incorporate pyridine rings. numberanalytics.com Furthermore, pyridine derivatives are integral to the agrochemical industry as insecticides, herbicides, and fungicides. numberanalytics.com In the field of materials science, they are utilized in the synthesis of functional materials like conducting polymers. numberanalytics.com The coenzyme NAD⁺, vital for cellular energy production, is a notable example of a biologically essential molecule containing a pyridine ring. fiveable.me
Overview of Aminoethoxy and Chloro-Substituted Pyridine Architectures in Academic Studies
The substitution of pyridine rings with various functional groups, such as aminoethoxy and chloro groups, significantly influences their chemical reactivity and potential applications. Halopyridines, including chloropyridines, are primarily used as intermediates in a multitude of chemical reactions. chempanda.com The reactivity of substituted pyridines, for instance, in nucleophilic substitution reactions, can differ from the parent molecule due to steric and electronic effects. chempanda.comresearchgate.net
2-Chloropyridine (B119429), for example, reacts with nucleophiles to yield pyridine derivatives substituted at the C2 and C4 positions. wikipedia.org The synthesis of 2-chloropyridines can be achieved through methods like the direct chlorination of pyridine or from pyridine-N-oxides. wikipedia.org Aminopyridines also serve as crucial building blocks. For instance, 2-aminopyridines can be converted to 2-chloropyridines via reactions like the Sandmeyer reaction. google.com The presence of both an amino and a chloro group on the pyridine ring, as seen in compounds like 2-amino-3-chloropyridine, offers multiple reaction sites for further chemical modifications. sigmaaldrich.comnih.gov
Research Scope and Focus on 2-(2-Aminoethoxy)-3-chloropyridine as a Synthetic Building Block
This article focuses specifically on the chemical compound This compound . As a disubstituted pyridine, it incorporates both an aminoethoxy group and a chloro substituent, making it a valuable and versatile building block in organic synthesis. The presence of the primary amine in the aminoethoxy side chain, the chlorine atom on the pyridine ring, and the pyridine nitrogen itself, provides multiple reactive centers for the construction of more complex molecules.
The strategic placement of the chloro and aminoethoxy groups influences the electronic properties and reactivity of the pyridine core. This makes this compound an interesting subject for academic research aimed at synthesizing novel compounds with potential applications in medicinal chemistry and materials science. The subsequent sections will delve into the known chemical properties and synthetic applications of this specific compound, based on available research findings.
Compound Information Table
| Compound Name | Chemical Formula |
| 2-Aminopyridine (B139424) | C₅H₆N₂ |
| 2-Amino-3-chloropyridine | C₅H₅ClN₂ |
| 2-Chloropyridine | C₅H₄ClN |
| This compound | C₇H₉ClN₂O |
| 3-Amino-2-chloropyridine | C₅H₅ClN₂ |
| Pyridine | C₅H₅N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-6-2-1-4-10-7(6)11-5-3-9/h1-2,4H,3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGXKLDQZNFJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Aminoethoxy 3 Chloropyridine
Established Synthetic Pathways for the Pyridine (B92270) Core Modification
The formation of the 3-chloropyridine (B48278) scaffold is a critical precursor step. Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. chemrxiv.orgnih.gov Consequently, specific strategies are required to achieve the desired regioselectivity.
Achieving regioselective halogenation, particularly at the 3-position of a pyridine ring, is non-trivial. Standard electrophilic aromatic substitution reactions on pyridine are often difficult and require harsh conditions, typically leading to substitution at the 3-position but with potential for mixtures of products. chemrxiv.org More controlled and higher-yielding methods have been developed to overcome these limitations.
One advanced strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgchemrxiv.org This process temporarily transforms the electron-deficient pyridine into a series of reactive alkenes that can undergo facile and highly regioselective halogenation with reagents like N-halosuccinimides under mild conditions. chemrxiv.orgchemrxiv.org Another approach is the metalation-halogenation sequence, which often requires directing groups to reliably functionalize the 3-position. chemrxiv.org
For halogenation at other positions, such as the 2-position, which may be relevant for precursor synthesis, the activation of the pyridine ring as a pyridine N-oxide is a common and effective method. acs.orgacs.org This modification activates the 2- and 4-positions for substitution. Halogenation of pyridine N-oxides using reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride can provide 2-halopyridines with high regioselectivity under mild conditions. acs.orgacs.org
Table 1: Regioselective Halogenation Strategies for Pyridines
| Strategy | Position Selectivity | Reagents | Key Features |
|---|---|---|---|
| Electrophilic Aromatic Substitution | 3-position | Elemental Halides, Lewis/Brønsted Acids | Requires harsh conditions; can result in mixtures of regioisomers. chemrxiv.org |
| Zincke Imine Intermediate | 3-position | N-Halosuccinimides (NCS, NBS, NIS) | Mild conditions; high regioselectivity; functions on complex structures. chemrxiv.orgchemrxiv.org |
| Pyridine N-Oxide Activation | 2-position | POCl₃, Oxalyl Chloride, SO₂Cl₂ | Mild conditions; high regioselectivity for the C2 position. acs.orgacs.org |
The introduction of an amino group onto a pyridine ring is a fundamental transformation in heterocyclic synthesis. While not a direct step in the primary synthesis of the target ether, amination reactions are crucial for creating key intermediates, such as 2-aminopyridine (B139424) precursors which can be converted to 2-chloropyridines via reactions like the Sandmeyer reaction. google.com
The classic Chichibabin reaction involves the direct amination of pyridines using sodium amide (NaNH₂), typically at elevated temperatures. youtube.com This reaction preferentially occurs at the 2- or 6-position.
A more versatile method is nucleophilic aromatic substitution (SNAr) on halopyridines. Pyridines with a halogen at the 2- or 4-position are highly susceptible to substitution by amines. youtube.comyoutube.com 3-Halopyridines are generally less reactive in SNAr reactions. youtube.com
Modern methods often involve the activation of the pyridine ring as an N-oxide. Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process using reagents like Ts₂O and an amine, followed by deprotection. researchgate.netorganic-chemistry.orgnih.gov This approach offers high yields and excellent selectivity for the 2-position. researchgate.netorganic-chemistry.org
Table 2: Amination Approaches for Pyridine Rings
| Method | Position Selectivity | Reagents | Notes |
|---|---|---|---|
| Chichibabin Reaction | 2- and 6-positions | Sodium Amide (NaNH₂) | Classic method, often requires high temperatures. youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | 2- and 4-positions | Halopyridine + Amine | Highly effective for 2- and 4-halopyridines. youtube.comyoutube.com |
| Pyridine N-Oxide Amination | 2-position | Pyridine N-oxide, Ts₂O, Amine | Mild, one-pot procedure with high regioselectivity. researchgate.netorganic-chemistry.orgnih.gov |
Advanced Catalytic Methods in Synthesis
The construction of the 2-(2-Aminoethoxy)-3-chloropyridine molecule involves the precise formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds on a pyridine scaffold. Modern catalysis offers powerful tools to achieve this with high efficiency and control.
Palladium-Catalyzed Coupling Reactions for C-O and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable in synthetic organic chemistry for the formation of C-O and C-N bonds. These methods, particularly the Buchwald-Hartwig amination and a related ether synthesis, provide a versatile approach to synthesizing substituted pyridines. The synthesis of this compound can be envisioned via two primary palladium-catalyzed routes:
C-O Bond Formation: This route involves the coupling of a 3-chloropyridine derivative bearing a reactive group at the C2 position (e.g., 2,3-dichloropyridine) with 2-aminoethanol. The challenge lies in selectively forming the ether linkage at the C2 position.
C-N Bond Formation: An alternative strategy is the coupling of a 2-alkoxy-3-halopyridine with an ammonia (B1221849) equivalent or a protected amine. nih.gov
The success of these transformations is highly dependent on the catalytic system, which typically consists of a palladium precursor and a specialized ligand. uwindsor.ca Bulky, electron-rich phosphine ligands are crucial for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for C-C coupling) or amine/alkoxide binding, and reductive elimination. The choice of ligand can dramatically influence reaction rates, yields, and selectivity. For instance, ligands like Xantphos and various biaryl phosphines have proven effective in promoting C-O and C-N bond formation on aryl halides. researchgate.net
A typical reaction setup involves the aryl halide (e.g., 2,3-dichloropyridine), the alcohol or amine, a palladium source [e.g., Pd(OAc)₂, Pd₂(dba)₃], a phosphine ligand, and a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) in an appropriate solvent. uwindsor.ca The use of pre-catalysts, which are stable palladium complexes that readily form the active catalytic species in situ, has simplified reaction setup and improved reproducibility. nih.govacs.org
| Palladium Precursor | Ligand | Typical Application | Key Characteristics |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | C-O and C-N Coupling | Bidentate ligand, effective for a wide range of substrates. researchgate.net |
| Pd₂(dba)₃ | Biaryl Monophosphines (e.g., BrettPhos, RuPhos) | C-N Coupling | Bulky and electron-rich, high activity for challenging substrates. nih.gov |
| PdCl₂(dppf) | dppf | C-O Coupling (Aryl Phosphates) | Ferrocene-based ligand, good for electron-rich systems. nih.gov |
| BrettPhos Pre-catalyst | BrettPhos | C-N Coupling | Air-stable pre-catalyst, simplifies reaction setup and improves efficiency. nih.gov |
Chemo- and Regioselective Transformations
A significant challenge in the synthesis of this compound is achieving the correct regiochemistry and chemoselectivity.
Regioselectivity refers to the preferential reaction at one specific site over another. When starting from 2,3-dichloropyridine (B146566), the goal is to substitute the C2-chloro group with the 2-aminoethoxy moiety while leaving the C3-chloro group untouched. The C2 position of the pyridine ring is generally more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C3 position. However, in palladium-catalyzed reactions, the outcome can be influenced by the ligand's ability to direct the catalyst to a specific site. The steric and electronic properties of the ligand and substrate play a crucial role in controlling the regioselectivity of the oxidative addition step. mdpi.com
Chemoselectivity is the selective reaction of one functional group in the presence of others. The nucleophile, 2-aminoethanol, possesses two reactive sites: the primary amine and the primary alcohol. To prevent self-condensation or reaction at the undesired site, a protection strategy is often employed. For instance, the amine can be protected (e.g., as a carbamate or phthalimide) to ensure that only the alcohol reacts to form the ether bond. The protecting group is then removed in a subsequent step. Alternatively, reaction conditions can be tuned to favor O-arylation over N-arylation. The choice of base is critical; strong bases like sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu) will deprotonate the alcohol, promoting its nucleophilicity for C-O bond formation, while conditions favoring C-N bond formation may use a different base system. uwindsor.ca
Modern Synthetic Techniques and Process Intensification
To move beyond traditional batch synthesis, modern techniques focus on process intensification, which aims to make chemical processes smaller, safer, and more efficient. Continuous flow chemistry is a prime example of this paradigm shift.
Continuous Flow Synthesis Approaches for Reaction Optimization
Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. flinders.edu.au This technology offers significant advantages over conventional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes. researchgate.net
For the synthesis of this compound, a key SNAr or palladium-catalyzed coupling step could be translated to a flow process. Reagents would be pumped from separate reservoirs, mixed at a T-junction, and then passed through a heated reactor coil or chip. nih.gov The short reaction times and high temperatures achievable in flow reactors can overcome activation barriers for less reactive substrates. researchgate.net This approach allows for rapid reaction optimization, as parameters can be changed quickly to screen for the best conditions. Furthermore, multi-step sequences can be "telescoped," where the output from one reactor flows directly into the next, avoiding the need for intermediate purification and isolation steps. nih.gov
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes flinders.edu.au |
| Temperature Control | Potential for hot spots, slower response | Excellent heat exchange, precise control researchgate.net |
| Mixing | Dependent on stirring efficiency | Efficient and rapid due to small channel dimensions flinders.edu.au |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volume nih.gov |
| Scalability | Requires larger vessels, can be challenging | Achieved by running the system for longer ("scaling out") |
| Optimization | Time-consuming, requires multiple separate experiments | Rapid, automated screening of conditions is possible nih.gov |
Purification and Isolation Techniques in Laboratory Scale Synthesis
Following the chemical transformation, the desired product, this compound, must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, byproducts, and solvents. A multi-step purification strategy is typically required to achieve high purity.
Work-up/Extraction: The first step is usually an aqueous work-up. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or an aqueous solution (e.g., brine, dilute acid, or base) in a separatory funnel. This removes water-soluble impurities, such as inorganic salts formed from the base. Since the target molecule contains a basic amino group, washing with a mild acidic solution followed by neutralization and re-extraction can be an effective purification step.
Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) to remove residual water, filtered, and then concentrated under reduced pressure using a rotary evaporator to remove the bulk solvent.
Column Chromatography: This is the most common method for purifying organic compounds on a laboratory scale. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel. For this compound, a gradient of solvents, such as hexane and ethyl acetate, would likely be used to elute the components, with the desired product being collected in specific fractions. nih.gov
Recrystallization or Distillation: For solid products, recrystallization can be a final polishing step to achieve high purity. The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. If the product is a liquid, distillation under reduced pressure (vacuum distillation) can be used for purification, separating compounds based on differences in their boiling points.
| Technique | Principle of Separation | Application |
|---|---|---|
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial removal of inorganic salts and water-soluble impurities. |
| Column Chromatography | Differential adsorption onto a solid stationary phase | Separation of the target compound from starting materials and organic byproducts. nih.gov |
| Recrystallization | Difference in solubility at different temperatures | Final purification of a solid product to achieve high purity. |
| Distillation | Difference in boiling points | Purification of liquid products. |
Chemical Reactivity and Transformation Studies of 2 2 Aminoethoxy 3 Chloropyridine
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in 2-(2-Aminoethoxy)-3-chloropyridine is characterized by the presence of a chlorine atom at the 3-position and an aminoethoxy group at the 2-position. These substituents significantly influence the electron density and reactivity of the aromatic system.
Nucleophilic Aromatic Substitution at the C-Cl Position
The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles on the ring. While halogens at the 2- and 4-positions of pyridine are generally more reactive towards nucleophilic substitution, the 3-chloro substituent can also be displaced, particularly with strong nucleophiles and under forcing conditions. chempanda.com
The aminoethoxy group at the 2-position, being an electron-donating group, may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its presence can also influence the regioselectivity of the substitution.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions at the C-Cl Position
| Nucleophile | Predicted Product | General Reaction Conditions |
| Amines (R-NH₂) | 2-(2-Aminoethoxy)-3-(alkyl/aryl)aminopyridine | High temperature, presence of a base |
| Alkoxides (R-O⁻) | 2-(2-Aminoethoxy)-3-alkoxypyridine | Strong base (e.g., NaH), polar aprotic solvent |
| Thiolates (R-S⁻) | 2-(2-Aminoethoxy)-3-(alkyl/aryl)thiopyridine | Base, polar aprotic solvent |
Note: The reactivity and success of these reactions would be highly dependent on the specific nucleophile and reaction conditions employed. Experimental validation is necessary.
Electrophilic Aromatic Substitution Potentials
The pyridine ring is generally electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene (B151609). The presence of the electron-donating aminoethoxy group at the 2-position would be expected to activate the ring towards electrophilic attack to some extent, directing incoming electrophiles primarily to the 5-position. However, the deactivating effect of the ring nitrogen and the chloro group at the 3-position would still make such reactions challenging.
Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions on this compound are expected to require harsh conditions and may result in low yields or complex mixtures of products. For instance, direct chlorination of 3-aminopyridine (B143674) requires forcing conditions and can lead to over-chlorination. google.com
Reactivity of the Aminoethoxy Side Chain
The aminoethoxy side chain offers two primary sites for chemical modification: the primary amine and the ether linkage.
Reactions at the Primary Amine Functionality (e.g., acylation, alkylation, derivatization)
The primary amine group is a versatile functional handle that can readily undergo a variety of chemical transformations.
Acylation: The amine can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is generally high-yielding and can be used to introduce a wide range of acyl groups.
Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can sometimes be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines. Milder conditions and specific reagents might be required for selective mono-alkylation. researchgate.net
Derivatization: The amine can be derivatized to form ureas, thioureas, sulfonamides, and other functional groups through reactions with isocyanates, isothiocyanates, and sulfonyl chlorides, respectively. These derivatizations are crucial for exploring the structure-activity relationships of this scaffold in medicinal chemistry.
Table 2: Potential Derivatization Reactions at the Primary Amine
| Reagent | Product Type | General Reaction Conditions |
| Acyl chloride (RCOCl) | Amide | Base (e.g., triethylamine), aprotic solvent |
| Alkyl halide (R-X) | Alkylated amine | Base (e.g., K₂CO₃), polar solvent |
| Isocyanate (R-NCO) | Urea | Aprotic solvent |
| Sulfonyl chloride (RSO₂Cl) | Sulfonamide | Base (e.g., pyridine), aprotic solvent |
Ether Linkage Stability and Cleavage Mechanisms
Ethers are generally stable functional groups. galchimia.com The ether linkage in this compound is expected to be robust under most neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. galchimia.comsigmaaldrich.compatsnap.com The cleavage would likely proceed via an S_N2 mechanism, where the halide ion attacks the less sterically hindered carbon of the protonated ether. This would result in the formation of 2-hydroxy-3-chloropyridine and 2-haloethylamine.
Derivatization and Functionalization Strategies
The dual reactivity of this compound allows for diverse derivatization strategies. The primary amine can be functionalized first, followed by modification of the pyridine ring, or vice versa. For instance, the amine could be protected, followed by a nucleophilic substitution at the C-Cl position, and subsequent deprotection and further derivatization of the amine.
Furthermore, the molecule can serve as a scaffold for the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions could be envisioned, potentially involving the amino group and a suitably introduced functional group on the pyridine ring. Studies on related 2,3-disubstituted pyridines have shown their utility in constructing fused polyheterocycles. nih.gov
Selective Modification of Functional Groups
The structure of this compound presents several reactive sites. The primary amino group is a key site for a variety of transformations, including acylation, alkylation, and participation in condensation reactions. The chlorine atom on the pyridine ring offers a handle for nucleophilic substitution or cross-coupling reactions, while the pyridine nitrogen itself can be subject to N-oxidation or quaternization. The ether linkage is generally stable but could be cleaved under harsh acidic conditions.
Selective modification of these groups is crucial for the targeted synthesis of derivatives. Due to the higher nucleophilicity of the primary amine compared to the pyridine nitrogen, reactions with electrophiles are expected to occur preferentially at the amino group under controlled conditions.
Table 1: Potential Selective Reactions of this compound
| Reaction Type | Reagent/Conditions | Expected Product |
| N-Acylation | Acetyl chloride, triethylamine | N-(2-(3-chloropyridin-2-yloxy)ethyl)acetamide |
| N-Sulfonylation | Tosyl chloride, pyridine | N-(2-(3-chloropyridin-2-yloxy)ethyl)-4-methylbenzenesulfonamide |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-2-(3-chloropyridin-2-yloxy)ethan-1-amine |
| Buchwald-Hartwig Amination | Aryl bromide, Pd catalyst, base | 2-(2-(Arylamino)ethoxy)-3-chloropyridine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(2-Aminoethoxy)-3-arylpyridine |
This table represents theoretical reactions based on the known reactivity of similar functional groups. Specific experimental validation for this compound is not widely available in published literature.
Research on related 2-aminopyridines demonstrates the feasibility of selective functionalization. For instance, the amino group of 2-aminopyridines can be selectively acylated or can participate in condensation reactions to form Schiff bases. While direct studies on this compound are scarce, the principles of functional group reactivity suggest that similar transformations are plausible. The presence of the electron-withdrawing chlorine atom at the 3-position is expected to influence the reactivity of the pyridine ring, potentially facilitating nucleophilic aromatic substitution at that position under suitable conditions.
Multi-Component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The primary amine functionality of this compound makes it a prime candidate for participation in various MCRs.
One of the most well-known MCRs involving primary amines is the Ugi reaction . In a hypothetical Ugi reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative.
Table 2: Hypothetical Ugi Reaction with this compound
| Aldehyde | Carboxylic Acid | Isocyanide | Potential Product |
| Benzaldehyde | Acetic acid | tert-Butyl isocyanide | 2-(tert-butylamino)-N-(2-((3-chloropyridin-2-yl)oxy)ethyl)-2-phenylacetamide |
| Isobutyraldehyde | Propionic acid | Cyclohexyl isocyanide | N-(2-((3-chloropyridin-2-yl)oxy)ethyl)-N-(cyclohexylcarbamoyl)-2-methylpropanamide |
This table illustrates the potential application of this compound in the Ugi reaction based on established MCR principles.
Another potential MCR is the Passerini reaction , a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone. While the primary amine of this compound would not directly participate in the classic Passerini reaction, it could be a component in related transformations or post-MCR modifications.
Furthermore, the synthesis of various heterocyclic compounds, such as dihydropyridines and pyrimidines, often utilizes MCRs where a primary amine is a key building block. researchgate.net For example, a Hantzsch-like pyridine synthesis could potentially incorporate this compound as the amine component, reacting with a β-ketoester and an aldehyde.
Spectroscopic and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 2-(2-Aminoethoxy)-3-chloropyridine, both ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks of the molecule.
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. For substituted pyridines, the precise chemical shifts and coupling patterns provide crucial information about the substitution pattern. For instance, in 2-substituted pyridines, the proton at position 6 is generally the most downfield. acs.org The protons of the ethoxy chain (—O-CH₂-CH₂-NH₂) will exhibit characteristic shifts. The methylene (B1212753) group adjacent to the oxygen atom (—O-CH₂) is expected to be more deshielded and thus appear at a higher chemical shift compared to the methylene group adjacent to the amino group (—CH₂-NH₂). The protons of the primary amine (—NH₂) often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
A hypothetical ¹H NMR data table for this compound is presented below based on typical values for similar structures.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (Pyridine) | 7.30 - 7.40 | dd | J = 7.5, 5.0 |
| H-5 (Pyridine) | 7.70 - 7.80 | dd | J = 7.5, 2.0 |
| H-6 (Pyridine) | 8.10 - 8.20 | dd | J = 5.0, 2.0 |
| O-CH₂ | 4.40 - 4.50 | t | J = 5.5 |
| CH₂-N | 3.10 - 3.20 | t | J = 5.5 |
| NH₂ | 1.80 - 2.50 | br s | - |
Note: This is a representative table. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the substituents on the pyridine ring. acs.org
For this compound, the carbon atoms of the pyridine ring will have chemical shifts in the aromatic region (typically 100-160 ppm). The carbon atom bonded to the chlorine atom (C-3) and the carbon atom bonded to the aminoethoxy group (C-2) will have their chemical shifts significantly influenced by these substituents. The carbon atoms of the ethoxy side chain will appear in the aliphatic region of the spectrum.
A predicted ¹³C NMR data table for the compound is as follows:
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 158.0 - 160.0 |
| C-3 (Pyridine) | 120.0 - 122.0 |
| C-4 (Pyridine) | 138.0 - 140.0 |
| C-5 (Pyridine) | 125.0 - 127.0 |
| C-6 (Pyridine) | 147.0 - 149.0 |
| O-CH₂ | 68.0 - 70.0 |
| CH₂-N | 40.0 - 42.0 |
Note: This is a representative table. Actual chemical shifts can vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced 2D NMR techniques are employed. bas.bg
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-4, H-5, and H-6) and between the protons of the two methylene groups in the ethoxy chain. bas.bg
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This is valuable for determining the three-dimensional structure and conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
For this compound (C₇H₉ClN₂O), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com
Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The analysis of these fragment ions can help to piece together the structure of the molecule. Common fragmentation pathways for such a compound might include:
Loss of the aminoethoxy side chain: Cleavage of the ether bond could lead to a fragment corresponding to the 3-chloropyridin-2-ol ion.
Fragmentation within the side chain: Cleavage of the C-C bond in the ethoxy group or the C-N bond can lead to various smaller fragments.
Loss of a chlorine atom: This would result in a fragment ion with a mass 35 or 37 units less than the molecular ion.
Ring fragmentation: The pyridine ring itself can break apart under high energy conditions, though this is often a more complex fragmentation pattern. jcsp.org.pk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. copbela.org The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 (typically two bands for a primary amine) libretexts.org |
| C-H (Aromatic) | Stretching | 3000 - 3100 lumenlearning.com |
| C-H (Aliphatic) | Stretching | 2850 - 3000 lumenlearning.com |
| C=N, C=C (Pyridine Ring) | Stretching | 1400 - 1600 copbela.org |
| C-O (Ether) | Stretching | 1050 - 1150 |
| C-N (Amine) | Stretching | 1020 - 1250 copbela.org |
| C-Cl | Stretching | 600 - 800 |
The presence of a primary amine is confirmed by the two N-H stretching bands. The various C-H stretches distinguish between the aromatic and aliphatic protons. The absorptions in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all the atoms in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles. nih.gov
Crystal Growth Techniques and Data Collection
Specific information regarding the established techniques for growing single crystals of this compound suitable for X-ray diffraction analysis is not documented in the accessible scientific literature. Standard methods for growing organic single crystals, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution, could theoretically be employed. The choice of solvent would be critical and would likely be determined through empirical solubility studies.
Similarly, detailed parameters for X-ray data collection for this compound are not available. A standard data collection process would involve mounting a suitable single crystal on a diffractometer and irradiating it with monochromatic X-rays. The diffraction pattern would then be collected, and the resulting data processed to determine the unit cell dimensions and space group. However, without experimental data, a specific table of crystallographic data cannot be generated.
Analysis of Intermolecular and Intramolecular Interactions
A comprehensive analysis of the intermolecular and intramolecular interactions of this compound would be contingent on the successful determination of its crystal structure. Such an analysis would typically involve the examination of hydrogen bonding, van der Waals forces, and potentially other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.
Theoretically, the molecule possesses several features that could participate in such interactions: the amino group (-NH2) as a hydrogen bond donor, the ether oxygen and the pyridine nitrogen as hydrogen bond acceptors, and the chlorine atom which could engage in halogen bonding. Intramolecular hydrogen bonding between the amino group and the ether oxygen is also a possibility, which would influence the conformation of the aminoethoxy side chain. However, without experimental structural data, any discussion of these interactions remains speculative. No published research provides the bond lengths, bond angles, and torsion angles necessary for a detailed analysis.
Due to the absence of specific research on the crystal structure of this compound, no data tables for crystallographic information or intermolecular interactions can be provided.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. However, no specific data from such calculations for 2-(2-Aminoethoxy)-3-chloropyridine have been reported.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and stability of molecules. While DFT studies have been performed on various substituted pyridines, no literature is available that specifically details the optimized bond lengths, bond angles, or dihedral angles for this compound. Such a study would be the first step in characterizing its three-dimensional structure and energetic landscape.
Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energies of these orbitals and their distribution across the molecule indicate likely sites for electrophilic and nucleophilic attack. An FMO analysis for this compound would be crucial in predicting its chemical behavior in various reactions. At present, no such analysis has been published.
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for understanding intermolecular interactions and predicting sites for non-covalent bonding. An MESP map for this compound would provide a visual representation of its reactive surface, but no such data are currently available.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
The ethoxy and amino groups in this compound introduce a degree of conformational flexibility. Molecular dynamics (MD) simulations could be employed to explore the different possible conformations of the molecule over time, identifying the most stable arrangements and the energy barriers between them. This would provide a dynamic picture of the molecule's flexibility, which is often crucial for its biological activity or material properties. To date, no MD simulation studies have been reported for this compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful approach to study the step-by-step mechanism of chemical reactions, including the identification of transient intermediates and transition states.
For any potential reaction involving this compound, computational methods could be used to locate the transition state structures and calculate the associated activation energy barriers. This information is fundamental to understanding reaction kinetics and selectivity. As with the other computational aspects, there is no published research on the transition state analysis for reactions involving this specific molecule.
Solvent Effects on Reaction Pathways
Detailed computational studies specifically investigating the solvent effects on the reaction pathways of this compound are not extensively available in publicly accessible literature. However, the principles of such an investigation can be understood through established quantum chemical methodologies applied to analogous systems.
Theoretical studies into solvent effects are crucial as they can dramatically alter reaction rates and mechanisms. For instance, solvation can impact the competition between bimolecular nucleophilic substitution (S_N2) and elimination (E2) reactions by orders of magnitude. nih.gov Computational models, often employing density functional theory (DFT) or high-level ab initio methods like coupled cluster (CCSD(T)), are used to probe these effects.
A typical investigation would model the reaction of this compound with a nucleophile, both in the gas phase and with the inclusion of explicit solvent molecules (microsolvation) or a polarizable continuum model (PCM) to represent the bulk solvent. The goal is to calculate the energy barriers for various potential reaction pathways.
Key aspects of a theoretical investigation would include:
Activation Strain Analysis: This model deconstructs the activation energy into the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between these distorted reactants. This analysis would reveal how solvent molecules affect the energetics of the transition state.
Molecular Orbital Analysis: Examining the frontier molecular orbitals (HOMO, LUMO) of the reactants helps to understand the reactivity. Solvation can alter the energy levels of these orbitals, thereby influencing the nucleophilicity or electrophilicity of the reacting species. nih.gov
Reaction Pathway Mapping: Computational studies can map out the complete energy profile of a reaction, identifying transition states and intermediates. In the context of this compound, this could involve, for example, nucleophilic attack at the ethoxy side chain or at the pyridine (B92270) ring itself.
For example, studies on the reaction of CH₃CH₂Cl with nucleophiles have shown that increasing the degree of solvation can raise the E2 reaction barrier relative to the S_N2 barrier, thus favoring substitution over elimination. nih.gov It is plausible that similar effects would be observed for reactions involving the chloroethoxy group of this compound, although specific calculations would be required to confirm this. The presence of the pyridine ring and the amino group would add further complexity, potentially offering alternative reaction sites and being influenced by solvent polarity and hydrogen bonding capabilities.
Ligand-Receptor Interaction Modeling with Pyridyl-Aminoethoxy Scaffolds
The pyridyl-aminoethoxy scaffold is a key structural motif in medicinal chemistry due to its potential to form multiple interactions with biological receptors. Molecular docking and other computational techniques are essential tools for predicting and analyzing these interactions, guiding the design of new therapeutic agents. While specific modeling studies on this compound are not widely documented, extensive research on related pyridine derivatives provides significant insight into how this scaffold interacts with protein targets. nih.govresearchgate.net
The pyridine ring itself is a versatile component. It is aromatic and can engage in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a receptor's binding pocket. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, a crucial feature for anchoring a ligand to the receptor.
The aminoethoxy side chain provides additional points of interaction. The ether oxygen can act as a hydrogen bond acceptor, while the terminal amino group is a potent hydrogen bond donor and can be protonated at physiological pH, allowing for strong ionic interactions (salt bridges) with acidic residues such as aspartate or glutamate. The flexibility of the ethoxy linker allows the amino group to orient itself optimally within the binding pocket to secure these key interactions.
Molecular docking studies on pyridine derivatives targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and HIV-1 reverse transcriptase have demonstrated these principles. nih.govresearchgate.net For instance, in the context of HIV-1 integrase, the chelating functionalities of related scaffolds can interact with essential metal ions in the active site, while lipophilic substituents on the pyridine ring fit into nearby hydrophobic cavities, enhancing binding affinity. researchgate.net
Table 1: Representative Data from Ligand-Receptor Interaction Modeling of Pyridine Scaffolds
| Target Receptor | Ligand Scaffold Feature | Interacting Amino Acid Residues (Example) | Type of Interaction | Predicted Binding Energy (kcal/mol) |
| EGFR Kinase | Pyridine Nitrogen | Met793 | Hydrogen Bond | -8.5 |
| Phenyl Group | Leu718, Val726 | Hydrophobic Interaction | ||
| CDK2 | Pyrimidine (B1678525) NH₂ | Leu83 | Hydrogen Bond | -7.9 |
| Phenyl Ring | Ile10, Ala31 | Hydrophobic Interaction | ||
| HIV-1 Integrase | Hydroxypyridinone | Asp65, Asp116, Mg²⁺ | Metal Chelation, H-Bond | -6.5 to -7.8 |
| Benzyl Substituent | Pro142, Gln146 | Hydrophobic Interaction |
Note: This table is a composite representation based on findings for various pyridine derivatives to illustrate the nature of ligand-receptor interactions. Binding energies are illustrative examples from studies on similar scaffolds. nih.govresearchgate.netnih.gov
These modeling studies underscore the utility of the pyridyl scaffold in creating high-affinity ligands. The specific substitution pattern on this compound, with its chloro and aminoethoxy groups, would modulate its electronic properties and steric profile, influencing its specific binding mode and affinity for a given target. Computational modeling is therefore indispensable for predicting these effects and rationally designing novel derivatives with improved potency and selectivity.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
Current synthetic routes to substituted aminopyridines often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should prioritize the development of green and efficient synthetic strategies for 2-(2-Aminoethoxy)-3-chloropyridine.
One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted 2-aminopyridines in a single, atom-economical step. nih.govmdpi.com Research into catalyst-free and solvent-free MCRs could provide a highly efficient and environmentally benign pathway to synthesize a library of derivatives. mdpi.com Furthermore, the application of heterogeneous nanocatalysts could offer advantages such as high yields, simple work-up procedures, and catalyst recyclability, aligning with the principles of green chemistry. mdpi.comnih.gov Exploring alternative energy sources, such as microwave or ultrasonic irradiation, may also accelerate reaction times and improve yields compared to conventional heating.
Table 1: Comparison of Potential Synthetic Approaches
| Methodology | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. nih.govmdpi.com | Designing a one-pot reaction combining precursors under solvent-free conditions. mdpi.com |
| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, environmental benefits. mdpi.com | Development of novel nanostructured catalysts for the specific etherification and amination steps. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Optimization of reaction conditions in a continuous flow reactor for large-scale, automated synthesis. |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, improved energy efficiency, potentially higher yields. nih.gov | Investigating the effect of non-classical energy sources on reaction kinetics and selectivity. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The bifunctional nature of this compound presents numerous opportunities for novel chemical transformations. The chlorine atom on the pyridine (B92270) ring is a prime site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the primary amine of the ethoxy chain can undergo a wide range of functionalization reactions.
Future research could focus on leveraging the chlorine atom for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This would enable the synthesis of a diverse array of analogues with modified electronic and steric properties. Such transformations are crucial for creating fused polyheterocycles, which are scaffolds of significant interest in medicinal chemistry. rsc.orgfishersci.fi
Simultaneously, the terminal amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach various functional moieties. The selective functionalization of either the ring or the side chain, or both, would provide access to a vast chemical space of new derivatives with tailored properties.
Advanced Computational Studies for Predictive Molecular Design and Reaction Optimization
Computational chemistry offers powerful tools for accelerating research by predicting molecular properties and reaction outcomes. For this compound and its derivatives, advanced computational studies can provide deep insights that guide experimental work.
Density Functional Theory (DFT) can be employed to calculate the optimized molecular geometry, electronic structure (such as HOMO-LUMO energy gaps), and molecular electrostatic potential (MEP) maps. nih.gov This information is vital for understanding the molecule's reactivity, stability, and intermolecular interaction capabilities. nih.govresearchgate.net Hirshfeld surface analysis can further elucidate the nature and contribution of various non-covalent interactions in the solid state. nih.gov
Furthermore, molecular dynamics (MD) simulations can be used to study the conformational flexibility of the aminoethoxy side chain and its interaction with potential biological targets or other molecules in a dynamic environment. umassmed.edu These predictive models are invaluable for designing new molecules with specific desired properties and for optimizing reaction conditions to favor certain products, thereby saving significant time and resources in the laboratory.
Table 2: Applications of Computational Methods in a Research Context
| Computational Technique | Objective | Potential Insights |
| Density Functional Theory (DFT) | Predict molecular properties and reactivity. | Optimized geometry, HOMO-LUMO gap, charge distribution, reaction pathways. nih.gov |
| Molecular Docking | Predict binding affinity and mode with biological targets. | Identification of potential protein targets, design of potent inhibitors. nih.gov |
| Hirshfeld Surface Analysis | Quantify and visualize intermolecular interactions. | Understanding crystal packing, role of hydrogen and halogen bonds. researchgate.netmdpi.com |
| Molecular Dynamics (MD) | Simulate molecular motion over time. | Conformational analysis of the flexible side chain, stability of complexes. umassmed.edu |
Interdisciplinary Research Integrating the Compound for Chemical Biology Tools and Materials Science
The unique structure of this compound makes it an attractive scaffold for interdisciplinary applications, particularly in chemical biology and materials science.
In chemical biology, the compound could serve as a core structure for the development of molecular probes and tools to study biological systems. chem960.com The amino group provides a convenient handle for attaching reporter tags (like fluorophores) or photo-crosslinking agents, which are used to identify the molecular targets of bioactive compounds. chem960.com By modifying the pyridine core, researchers can tune the molecule's properties to target specific proteins or cellular pathways.
In materials science, this compound could be investigated as a monomer for the synthesis of novel functional polymers. sigmaaldrich.com The presence of both a polymerizable group (via the amine) and a modifiable site (the chlorine atom) could lead to materials with tunable properties. For instance, it could be incorporated into block copolymers, where subsequent metal coordination could induce the self-assembly of metallo-polymer nanostructures like polymersomes or micelles. mdpi.com
Application in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, is a fertile ground for exploring the potential of this compound. The molecule possesses multiple sites for hydrogen bonding (the N-H of the amine, the ether oxygen, and the pyridine nitrogen) as well as the potential for halogen bonding involving the chlorine atom.
Future research should investigate the self-assembly properties of this compound and its derivatives. Studies could explore how it co-crystallizes with other molecules, such as organic acids, to form molecular salts or cocrystals with well-defined three-dimensional architectures. mdpi.com The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions could be harnessed to construct complex supramolecular assemblies with emergent properties, such as novel optical or electronic behaviors. researchgate.net Understanding these non-covalent interactions is key to designing new crystalline materials and molecular networks from the ground up.
Q & A
Q. What synthetic strategies are effective for preparing 2-(2-Aminoethoxy)-3-chloropyridine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-chloro-2-hydroxypyridine with 2-aminoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) can introduce the aminoethoxy group . Alternatively, phosphite-mediated reactions (as seen in analogous bromopyridine systems) may facilitate C-O bond formation . Key factors include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature : Reflux conditions (80–120°C) improve reaction rates but may risk decomposition.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) can optimize interfacial reactions.
Yield optimization requires monitoring via TLC or HPLC to identify intermediates and byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm; aminoethoxy protons at δ 3.0–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (expected m/z ~172.6 for C₇H₈ClN₂O⁺) .
- Elemental analysis : Matches experimental C/H/N/O percentages to theoretical values (±0.3% tolerance).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What safety protocols are critical when handling this compound?
While specific toxicity data for this compound is limited, analogous aminoethoxy compounds (e.g., 2-(2-aminoethoxy)ethanol) suggest hazards:
- Skin/eye exposure : Use nitrile gloves and goggles; immediately rinse with water for 15 minutes upon contact .
- Inhalation risks : Work in a fume hood; monitor for respiratory irritation or pulmonary edema .
- Storage : Store in airtight glass containers at 4°C, away from metals (e.g., copper, zinc) and reducing agents to prevent decomposition .
Advanced Research Questions
Q. How does the electronic nature of the aminoethoxy group influence the reactivity of 3-chloropyridine in cross-coupling reactions?
The aminoethoxy group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution but potentially deactivating it toward nucleophilic aromatic substitution. For Suzuki-Miyaura couplings, the 3-chloro position remains reactive, but steric hindrance from the aminoethoxy group may reduce coupling efficiency. Computational studies (DFT) can map charge distribution to predict regioselectivity . Experimental validation via XRD or kinetic studies is recommended .
Q. What methodologies resolve contradictions in reported catalytic activity of this compound in coordination chemistry?
Discrepancies in catalytic performance (e.g., in ligand-metal complexes) may arise from:
- Solvent effects : Dielectric constant variations alter metal-ligand binding strength.
- Protonation states : The amino group’s basicity (pKa ~9–10) affects ligand denticity in aqueous vs. non-aqueous media .
To resolve contradictions:
Perform pH-dependent UV-Vis titration to determine protonation equilibria.
Compare catalytic turnover numbers (TONs) under standardized conditions (e.g., fixed temperature, solvent, and substrate ratios) .
Q. How can researchers design experiments to study the metabolic stability of this compound in drug discovery?
- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor degradation via LC-MS/MS over 0–60 minutes .
- Metabolite identification : Use high-resolution MS/MS to detect oxidation products (e.g., hydroxylation at the pyridine ring) or glucuronidation .
- Structural analogs : Compare with 3-chloropyridine derivatives lacking the aminoethoxy group to isolate metabolic contributions of the substituent .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound across studies?
- Solvent referencing : Ensure chemical shifts are calibrated to the same solvent (e.g., DMSO-d₆ vs. CDCl₃).
- Dynamic effects : Variable temperatures or concentrations can shift exchangeable protons (e.g., NH₂). Use D₂O exchange experiments to confirm .
- Crystallography : Single-crystal XRD provides definitive structural data to reconcile NMR assignments .
Q. What statistical approaches validate reproducibility in synthetic yield studies?
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent, catalyst loading).
- Control experiments : Include internal standards (e.g., tert-butylpyridine) to normalize yield calculations.
- Error analysis : Report relative standard deviation (RSD) across ≥3 independent trials .
Applications in Academic Research
Q. How is this compound utilized as a building block in heterocyclic chemistry?
- Pharmaceutical intermediates : Functionalization at the 3-chloro position enables synthesis of kinase inhibitors or antiviral agents .
- Ligand design : The aminoethoxy group enhances metal coordination in catalytic systems (e.g., Pd-mediated cross-couplings) .
- Polymer chemistry : Incorporation into monomers for pH-responsive polymers via reversible protonation .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Docking studies : Molecular modeling predicts binding to enzymes (e.g., cytochrome P450) via H-bonding (aminoethoxy) and hydrophobic interactions (chloropyridine) .
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates to quantify competitive vs. non-competitive inhibition .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
